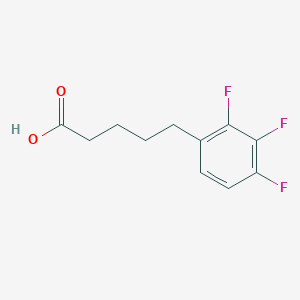
5-(2,3,4-Trifluorophenyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3,4-Trifluorophenyl)pentanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4-Trifluorophenyl)pentanoic acid typically involves the introduction of the trifluorophenyl group onto a pentanoic acid backbone. One common method involves the reaction of 2,3,4-trifluorobenzene with a suitable pentanoic acid derivative under specific conditions. For example, the use of a quaternary ammonium salt catalyst, sulfolane, and potassium fluoride can facilitate the formation of the desired intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and cost-efficiency. The process typically includes steps such as hydrogenation, fluorination, and diazotization, followed by high-temperature cracking and halogenation . These methods ensure the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3,4-Trifluorophenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
5-(2,3,4-Trifluorophenyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 5-(2,3,4-Trifluorophenyl)pentanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trifluorophenylacetic acid: Another trifluorophenyl derivative with similar chemical properties.
2,3,4,5-Tetrafluorophenol: A related compound with additional fluorine atoms on the phenyl ring.
Uniqueness
5-(2,3,4-Trifluorophenyl)pentanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a pentanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in pharmaceuticals and materials science .
Propiedades
Fórmula molecular |
C11H11F3O2 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
5-(2,3,4-trifluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H11F3O2/c12-8-6-5-7(10(13)11(8)14)3-1-2-4-9(15)16/h5-6H,1-4H2,(H,15,16) |
Clave InChI |
RXEAHKOIBWQCFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CCCCC(=O)O)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















